1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

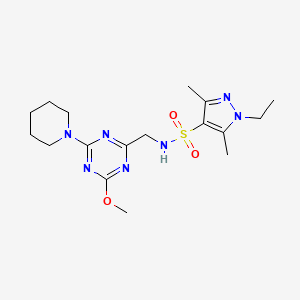

This compound features a pyrazole-4-sulfonamide core linked to a 1,3,5-triazine moiety via a methylene bridge. The triazine ring is substituted with a methoxy group at position 4 and a piperidin-1-yl group at position 6, while the pyrazole ring is modified with an ethyl group at position 1 and methyl groups at positions 3 and 4.

Properties

IUPAC Name |

1-ethyl-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-3,5-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N7O3S/c1-5-24-13(3)15(12(2)22-24)28(25,26)18-11-14-19-16(21-17(20-14)27-4)23-9-7-6-8-10-23/h18H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDPQSQMWIHNHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves several steps. One common method starts with the preparation of the triazine ring through the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles such as amines, alcohols, or thiols . The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the sulfonation of the pyrazole ring and the subsequent coupling with the triazine derivative under controlled conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring and the formation of corresponding amines and carboxylic acids.

Scientific Research Applications

1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Industry: It is used in the development of new materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity and specificity . The compound’s ability to undergo various chemical reactions also contributes to its biological activity by generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide ()

- Molecular Formula : C₁₈H₂₃N₅O₅S

- Molecular Weight : 421.5 g/mol

- Key Differences : Replaces the pyrazole-4-sulfonamide group with a dihydrobenzo[d][1,4]dioxine sulfonamide. The benzo[d][1,4]dioxine moiety may enhance π-π stacking interactions but reduce solubility compared to the pyrazole derivative due to increased hydrophobicity .

Pyrazole- and Pyrimidine-Based Sulfonamides ()

Research Findings and Functional Insights

- Solubility : The piperidin-1-yl group in the target compound likely enhances water solubility via amine protonation, whereas nitro-containing analogs () exhibit lower solubility due to hydrophobic nitro groups .

- Binding Affinity: Methoxy groups on triazine (target compound) may donate electron density, stabilizing interactions with hydrophobic pockets in target proteins.

- Metabolic Stability : The ethyl group on the pyrazole nitrogen in the target compound may slow oxidative metabolism compared to methyl or unsubstituted analogs .

Biological Activity

1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 409.5 g/mol. Its structural features include a pyrazole ring, a sulfonamide group, and a triazine moiety substituted with a piperidine ring and a methoxy group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 409.5 g/mol |

| CAS Number | 2034352-98-0 |

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazole and triazine rings followed by sulfonamide coupling. Recent advancements in synthetic methodologies have improved yield and purity, allowing for more extensive biological evaluation.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing similar structural motifs can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies demonstrating its ability to induce apoptosis in cancer cell lines. The presence of the triazine moiety has been linked to enhanced cytotoxicity against certain tumor types. In vitro assays revealed that related compounds can inhibit cell proliferation significantly at micromolar concentrations .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, there is emerging evidence suggesting that the compound may possess anti-inflammatory effects. Inflammatory cytokine assays indicate a reduction in pro-inflammatory markers when exposed to this class of compounds . This suggests potential applications in treating inflammatory diseases.

Case Studies

Recent studies have explored the pharmacological profiles of various derivatives based on the core structure of this compound:

- Antibacterial Efficacy : A derivative was tested against Bacillus subtilis and showed an MIC (Minimum Inhibitory Concentration) of 12.5 μg/ml .

- Cytotoxicity in Cancer Cells : A related compound demonstrated IC50 values ranging from 10 to 20 μM in various cancer cell lines, indicating significant cytotoxic activity .

- Inhibition of Inflammatory Responses : A study reported that treatment with similar compounds led to a decrease in TNF-alpha levels in vitro by approximately 40%, suggesting potential therapeutic benefits in inflammatory conditions .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and what intermediates are critical?

The synthesis involves multi-step reactions, including triazine core formation and sulfonamide coupling. Key steps:

- Triazine formation : Nucleophilic substitution under reflux with ethanol (12 hours), as described for analogous triazine derivatives .

- Sulfonylation : React pyrazole sulfonyl chloride with triazine intermediates in the presence of a base (e.g., triethylamine) . Critical intermediates include 4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-amine and activated pyrazole sulfonyl chloride.

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Intermediate | Reference |

|---|---|---|---|

| Triazine synthesis | Ethanol reflux, 12h | Chlorotriazine derivative | |

| Sulfonamide coupling | Pyrazole sulfonyl chloride, base | Pyrazole sulfonamide-triazine |

Q. What analytical techniques are effective for characterizing structural integrity?

- Spectroscopy : 1H/13C NMR to confirm substituents (e.g., ethyl, piperidinyl) .

- Mass spectrometry : HRMS for molecular formula validation.

- Chromatography : HPLC (UV detection) for purity assessment, as in pharmaceutical standards .

Q. What structural motifs influence reactivity and biological activity?

- Triazine core : Electrophilic 4-methoxy-6-piperidinyl substitution enables nucleophilic attacks .

- Pyrazole sulfonamide : 3,5-dimethyl groups reduce steric interference; sulfonamide supports hydrogen bonding .

- Ethyl group : Enhances lipophilicity, impacting bioavailability .

Advanced Research Questions

Q. How can coupling efficiency between triazine and pyrazole sulfonamide be optimized?

Systematic parameter variation is key:

- Solvent : Test polar aprotic solvents (DMF, DMSO) versus ethanol .

- Catalysis : Use bases (e.g., triethylamine) to accelerate sulfonamide bond formation .

- Temperature : Explore 80–100°C in sealed systems to reduce reaction time. Monitor kinetics via in-situ FTIR or HPLC .

Q. How to resolve contradictions in reported by-product formation?

- Reproduce reactions : Standardize solvent purity and equipment calibration.

- Isolate by-products : Use preparative HPLC or column chromatography .

- Computational modeling : Apply DFT to predict side reactions (e.g., methoxy hydrolysis) .

Table 2: Common By-Products and Mitigation

| By-Product | Source | Mitigation Strategy |

|---|---|---|

| Des-methyl derivative | Methoxy group hydrolysis | Anhydrous conditions, N₂ atmosphere |

| Sulfonic acid | Over-oxidation during synthesis | Controlled reaction time, ≤40°C |

Q. What in silico strategies study biological target interactions?

- Molecular docking : Use AutoDock Vina with co-crystallized ligand parameters .

- Validation : Compare docking results with SPR/ITC binding data .

- Dynamics simulations : Assess binding stability over 100-ns trajectories.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.